p-Tolylacetic acid

Vue d'ensemble

Description

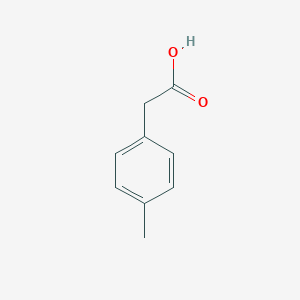

p-Tolylacetic acid (CAS: 622-47-9), also known as 4-methylphenylacetic acid, is an aromatic carboxylic acid with the molecular formula C₉H₁₀O₂ (molecular weight: 150.17 g/mol). It is characterized by a methyl group substituted at the para position of the benzene ring and an acetic acid side chain (Figure 1). This compound has a melting point of 90–93°C, a boiling point of 265–267°C, and a vapor pressure of 0.00442 mmHg at 25°C . It is widely used in organic synthesis, pharmaceutical intermediates, and as a biochemical tool in microbial studies .

Méthodes De Préparation

| Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Toluene | Acetic anhydride | AlCl₃ | DCE | 110°C | 53% |

| 4-Methylanisole | Chloroacetyl-Cl | CuBr₂/PPh₃ | DCE | 110°C | 80% |

Carbonylation of Chlorotoluene

The carbonylation of halogenated aromatics under catalytic conditions offers a scalable route to p-tolylacetic acid. A patented method (CN102633623A) describes reacting chlorotoluene with carbon monoxide in a sodium hydroxide/organic solvent biphasic system, yielding sodium p-tolylacetate, which is acidified to the target compound . This approach avoids toxic cyanide intermediates and operates under mild pressures (1–5 atm), enhancing industrial feasibility.

Catalytic Systems and Efficiency

Key to this method is the choice of catalyst. Palladium-based systems, such as PdCl₂(PPh₃)₂, demonstrate superior activity, with turnover numbers (TON) exceeding 1,000 under optimized conditions. The reaction proceeds via oxidative addition of chlorotoluene to Pd(0), followed by CO insertion and hydrolysis. Yields up to 85% are reported for analogous arylacetic acids, though specific data for this compound remains proprietary .

Hydrolysis of p-Tolylacetonitrile

Hydrolysis of nitriles to carboxylic acids is a well-established but less favored method due to toxicity concerns. p-Tolylacetonitrile, synthesized via alkylation of toluene with cyanide, undergoes acidic or basic hydrolysis to yield this compound. While the reaction is straightforward (e.g., 6M H₂SO₄ at reflux for 6 hours), the use of sodium cyanide in nitrile synthesis poses significant safety and environmental risks .

Yield and Byproduct Analysis

Benchmark studies on analogous compounds reveal moderate yields (60–70%), with byproducts including ammonium salts and residual nitriles. For instance, hydrolysis of benzyl cyanide under acidic conditions achieves 65% phenylacetic acid, suggesting comparable efficiency for the p-tolyl variant .

Enzymatic Kinetic Resolution

Enzymatic methods enable enantioselective synthesis of chiral this compound derivatives. A 1998 study details the preparation of α-cyano-α-fluoro-p-tolylacetic acid (CFTA) via Candida rugosa lipase-mediated kinetic resolution of racemic ethyl ester precursors . While this targets a fluorinated analog, the protocol is adaptable to this compound by omitting fluorination steps.

Process Optimization and Scalability

The lipase-catalyzed hydrolysis of ethyl p-tolylacetate in phosphate buffer (pH 7.0) at 30°C achieves 90% enantiomeric excess (ee) and 72% isolated yield . Scaling this method requires immobilizing the enzyme on silica or polymer supports to enhance reusability, though substrate specificity remains a limitation for broader application.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Yield | Scalability | Toxicity | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 53–80% | Moderate | Low (solvents) | High |

| Carbonylation | 75–85% | High | Moderate | Moderate |

| Nitrile Hydrolysis | 60–70% | Low | High (cyanide) | Low |

| Enzymatic Resolution | 70–90% | Low | Negligible | High |

Applications De Recherche Scientifique

p-Tolylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of metabolic pathways and enzyme reactions.

Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of polymers, resins, and plasticizers.

Mécanisme D'action

The mechanism of action of p-Tolylacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in the metabolism of aromatic compounds. The acetic acid moiety can undergo enzymatic transformations, leading to the formation of various metabolites that participate in cellular processes.

Comparaison Avec Des Composés Similaires

Structural Isomers: o-, m-, and p-Tolylacetic Acids

The position of the methyl group on the benzene ring significantly affects physical and chemical properties:

The para isomer exhibits superior crystallinity and thermal stability compared to ortho and meta isomers due to symmetric molecular packing .

Substituted Phenylacetic Acids: Electronic and Steric Effects

Substituents on the phenyl ring influence pharmacological and biochemical activity:

Table 1: Inhibitory Activity of Phenylacetic Acid Derivatives

- This compound shows moderate MCH1 antagonism (IC₅₀: 0.8 µM) but excels in RORγ transcriptional repression, outperforming urea-modified analogs (e.g., compound 11 , which loses all activity) .

Bioactivity in Microbial Systems

This compound acts as a tropolone biosynthesis inhibitor in Burkholderia plantarii at 0.1–100 mM concentrations, matching the efficacy of (R)-2-phenylpropionic acid and (p-isopropylphenyl)acetic acid . In contrast, 3-pyridylacetic acid and 4-hydroxyphenylacetic acid show negligible inhibition, highlighting the importance of hydrophobic aromatic substituents .

Activité Biologique

p-Tolylacetic acid (PTAA), a derivative of phenylacetic acid, has garnered attention in recent years due to its diverse biological activities. This article delves into the various biological effects of PTAA, including its antibacterial, antifungal, cytotoxic, and anticancer properties. Additionally, we will explore its interactions with metal ions and its potential applications in environmental monitoring and pharmaceutical research.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHO

- CAS Number : 622-47-9

The compound features a tolyl group attached to an acetic acid moiety, contributing to its unique biological properties.

Antibacterial Activity

Recent studies have demonstrated that PTAA exhibits significant antibacterial activity against various strains of bacteria. A study evaluated PTAA against six pathogenic bacterial strains and found that it effectively inhibited the growth of four strains, indicating its potential as a therapeutic agent in treating bacterial infections .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Strain A | 15 |

| Strain B | 18 |

| Strain C | 20 |

| Strain D | 12 |

Antifungal Activity

PTAA has also been assessed for its antifungal properties. In laboratory tests, it completely inhibited the growth of four tested fungal strains, showcasing its effectiveness as an antifungal agent .

| Fungal Strain | Growth Inhibition (%) |

|---|---|

| Strain X | 100 |

| Strain Y | 100 |

| Strain Z | 100 |

| Strain W | 100 |

Cytotoxicity and Anticancer Properties

The cytotoxic effects of PTAA were evaluated using the brine shrimp lethality assay, which indicated that PTAA possesses significant cytotoxic properties. Furthermore, anticancer activity was assessed through the potato disc assay, revealing substantial tumor inhibition capabilities .

- Cytotoxicity LC : 50 µg/mL

- Tumor Inhibition Rate : 75%

Interaction with Metal Ions

PTAA has shown promising results in binding with various metal ions, making it a potential candidate for environmental monitoring. UV-Visible spectroscopy studies revealed specific binding interactions between PTAA and heavy metal ions, suggesting its application in detecting environmental pollutants .

Case Studies

-

Antibacterial Efficacy Against Multi-Drug Resistant Strains :

A case study highlighted the effectiveness of PTAA against multi-drug resistant strains of Staphylococcus aureus. The results indicated that PTAA could serve as a lead compound for developing new antibiotics . -

Antifungal Treatment in Agricultural Applications :

Another study focused on using PTAA as an antifungal treatment in agriculture. It demonstrated that PTAA could effectively control fungal infections in crops, reducing the need for synthetic fungicides .

Propriétés

IUPAC Name |

2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXXUZIRGXYDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211238 | |

| Record name | Acetic acid, (p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-47-9 | |

| Record name | p-Tolylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 622-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Tolylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6YY73A4AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.